molecular formula C10H5FN2O2 B8612587 7-Fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

7-Fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B8612587
M. Wt: 204.16 g/mol
InChI Key: FDLAIBLFQLXGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H5FN2O2 and its molecular weight is 204.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H5FN2O2

Molecular Weight

204.16 g/mol

IUPAC Name

7-fluoro-4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H5FN2O2/c11-5-1-2-6-8(3-5)13-10(15)7(4-12)9(6)14/h1-3H,(H2,13,14,15)

InChI Key

FDLAIBLFQLXGRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C(=C2O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (515 mg, 2.8 mmol) (commercially available through AstaTech™, Inc.), ethyl 2-cyanoacetate (303 μL, 2.8 mmol), and triethylamine (793 μL, 5.7 mmol) in DMF (1.4 mL) was stirred at 120° C. for 6 h. The reaction mixture was then concentrated. Upon addition of 1M HCl a precipitate formed, which was isolated by filtration and dried under vacuum, affording 7-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. Mass Spectrum (ESI) m/e=205 (M+1).
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
303 μL
Type
reactant
Reaction Step Two
Quantity
793 μL
Type
reactant
Reaction Step Two
Name
Quantity
1.4 mL
Type
solvent
Reaction Step Two

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